Product packaging for D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-(Cat. No.:)

D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-

Cat. No.: B13854885
M. Wt: 224.23 g/mol
InChI Key: OVRNDRQMDRJTHS-UQQFJJNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tracing Glucosamine and N-Acetylglucosamine Metabolism

By introducing D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- into cellular systems, researchers can monitor its conversion into downstream metabolites. The deuterium (B1214612) label on the acetyl group provides a distinct mass shift that can be detected by mass spectrometry, allowing for the differentiation of labeled molecules from their unlabeled counterparts. This enables the precise tracing of the metabolic fate of the N-acetylmannosamine moiety as it is metabolized and incorporated into various biomolecules.

Flux Through Rate-Limiting Enzymes within HBP

Metabolic flux analysis using stable isotope tracers can reveal the relative contributions of different converging metabolic pathways. mdpi.com The rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), is a key regulatory point. nih.gov By analyzing the incorporation of the d3-label into UDP-GlcNAc and other downstream products over time, it is possible to infer the flux through GFAT and other key enzymes in the pathway. This provides insights into how the HBP is regulated under various physiological and pathological conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO6 B13854885 D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO6

Molecular Weight

224.23 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1/i1D3

InChI Key

OVRNDRQMDRJTHS-UQQFJJNZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O

Origin of Product

United States

Elucidation of Glycosylation Pathways

Monitoring N-Glycan and O-Glycan Biosynthesis

D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- can be metabolically incorporated into the building blocks of N-glycans and O-glycans. As the labeled N-acetylmannosamine is processed through the glycosylation machinery, the deuterium (B1214612) label is integrated into the final glycan structures. This allows for the monitoring of the biosynthesis of these complex molecules and can help to elucidate the pathways and enzymes involved in their assembly.

Incorporation into Glycolipids and Proteoglycans

Beyond glycoproteins, the labeled monosaccharide can also be traced into other important classes of glycoconjugates, such as glycolipids and proteoglycans. By tracking the d3-label, researchers can investigate the dynamics of the synthesis and turnover of these molecules, providing a more comprehensive picture of cellular glycan metabolism.

Analysis of Nucleocytoplasmic O Glcnacylation

Turnover and Stoichiometry of Protein O-GlcNAc Modifications

The dynamic nature of O-GlcNAcylation, characterized by the addition and removal of O-GlcNAc by OGT and O-GlcNAcase (OGA) respectively, results in a continuous turnover of this modification on many proteins. researchgate.net By introducing D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- in a pulse-chase experiment, the rate of O-GlcNAc turnover on specific proteins can be determined. In a typical experiment, cells are first cultured in a medium containing the deuterated mannosamine (B8667444) analog (the "pulse"), leading to the labeling of O-GlcNAcylated proteins. Subsequently, the cells are transferred to a medium with unlabeled N-acetyl-D-mannosamine (the "chase"). The rate of disappearance of the deuterated O-GlcNAc modifications over time provides a measure of the turnover rate.

Mass spectrometry-based quantitative proteomics is then used to analyze the ratio of labeled to unlabeled O-GlcNAc-modified peptides at different time points. mdpi.com This allows for the calculation of protein-specific O-GlcNAc turnover rates. Such studies have revealed that O-GlcNAcylation is a highly dynamic process with turnover rates that can vary significantly between different proteins and even between different glycosylation sites on the same protein.

The stoichiometry of O-GlcNAcylation, which refers to the proportion of a specific protein that is glycosylated at a particular site at any given time, can also be assessed using this metabolic labeling approach. By quantifying the relative abundance of O-GlcNAc-modified and unmodified forms of a protein, researchers can gain insights into the extent of glycosylation. nih.govnih.gov Chemoenzymatic methods combined with mass tagging can also be employed to determine the glycosylation state (e.g., mono-, di-, or tri-glycosylated) of a protein, providing a comprehensive picture of its O-GlcNAc occupancy. nih.govnih.gov

Table 1: Illustrative Turnover Rates of O-GlcNAc Modifications on Various Nuclear and Cytoplasmic Proteins
ProteinCellular LocalizationFunctionO-GlcNAc Half-life (hours)
Protein ANucleusTranscription Factor2.5
Protein BCytoplasmEnzyme8.0
Protein CNucleusHistone Modifying Enzyme0.75
Protein DCytoplasmCytoskeletal Component15.2

Regulation of O-GlcNAc Cycling by OGT and OGA

The steady-state level of O-GlcNAcylation on a protein is determined by the relative activities of OGT and OGA. royalsocietypublishing.orgnih.gov D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- can be utilized to investigate how various cellular signals and stresses modulate the activities of these two enzymes. By measuring the rate of incorporation and removal of the deuterated GlcNAc moiety under different conditions, researchers can infer changes in OGT and OGA activity.

For instance, in response to a specific stimulus, an increased rate of incorporation of the d3-label would suggest an upregulation of OGT activity or a downregulation of OGA activity. Conversely, a decreased rate of incorporation or an accelerated loss of the label during a chase experiment would indicate decreased OGT activity or increased OGA activity. nih.gov

This experimental approach allows for the study of the complex interplay between O-GlcNAcylation and other post-translational modifications, such as phosphorylation. It has been shown that O-GlcNAcylation and phosphorylation can have a reciprocal relationship, often competing for the same or nearby serine/threonine residues. nih.gov By using stable isotope labeling, the dynamic changes in O-GlcNAc stoichiometry in response to signaling events that alter protein kinase and phosphatase activities can be quantitatively monitored.

Furthermore, the impact of pharmacological inhibitors or genetic knockdown of OGT and OGA on global and protein-specific O-GlcNAc dynamics can be precisely measured. royalsocietypublishing.org This provides a powerful tool for dissecting the roles of OGT and OGA in various cellular processes and disease states. royalsocietypublishing.org

Table 2: Hypothetical Changes in O-GlcNAc Stoichiometry on Protein X in Response to Modulation of OGT and OGA Activity
ConditionRelative OGT ActivityRelative OGA ActivityO-GlcNAc Stoichiometry (%)
Control100%100%35
OGT Overexpression250%100%78
OGA Inhibition100%15%85
Nutrient Deprivation70%120%20

Analytical Techniques for Tracking D Mannose, 2 Acetyl D3 Amino 2 Deoxy and Its Metabolites

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a cornerstone for metabolic research due to its high sensitivity and selectivity. eurisotop.com When coupled with chromatographic separation, it allows for the robust analysis of complex biological mixtures. The presence of the three deuterium (B1214612) atoms in D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- results in a predictable mass shift of approximately +3 Da compared to the natural isotopologue, enabling its specific detection and tracing. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying polar compounds like ManNAc and its metabolites, such as N-acetylneuraminic acid (Neu5Ac), directly from biological matrices like plasma. nih.govnih.gov Chromatographic separation is crucial to resolve the target analytes from isomers and other interfering substances. nih.gov

Hydrophilic Interaction Chromatography (HILIC) is often employed for the separation of these highly polar compounds, using gradient elution to achieve effective retention and separation. nih.gov For detection, tandem mass spectrometry is highly specific. Multiple Reaction Monitoring (MRM) is a common acquisition mode where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This technique provides excellent specificity and sensitivity for quantifying the labeled compound and its metabolites. nih.govresearchgate.net The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification, as it corrects for variations in sample preparation and instrument response. eurisotop.comnih.gov

Table 1: Representative LC-MS Parameters for the Analysis of N-Acetylmannosamine and Related Metabolites
ParameterTypical Condition/ValueReference
Chromatography ModeHydrophilic Interaction Chromatography (HILIC) nih.gov
Column ExampleSUPELCOGELTM Pb, 6% Crosslinked nih.govresearchgate.net
Mobile PhaseGradient elution with acetonitrile (B52724) and aqueous buffer (e.g., ammonium (B1175870) formate) nih.gov
Ionization ModeElectrospray Ionization (ESI), often in negative mode nih.govresearchgate.net
MS DetectionTandem Mass Spectrometry (MS/MS) nih.gov
Acquisition ModeMultiple Reaction Monitoring (MRM) nih.govresearchgate.net
Lower Limit of Quantitation (LLOQ)10.0 ng/mL for ManNAc nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another highly effective technique for the analysis of monosaccharides. However, due to their low volatility, compounds like D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- must first be chemically modified into more volatile derivatives. masonaco.org Common derivatization methods include oximation followed by silylation or acetylation, which converts the polar hydroxyl groups into less polar ethers or esters. nih.gov

Once derivatized, the compounds can be separated on a GC capillary column and detected by the mass spectrometer, typically operating under electron impact (EI) ionization. nih.gov The resulting mass spectra contain specific fragmentation patterns that are characteristic of the molecule's structure. By analyzing the mass-to-charge (m/z) ratios of these fragments, researchers can track the incorporation of the d3-acetyl group into various metabolites. nih.govacs.org This approach allows for the determination of positional deuterium enrichment from the mass isotopomer data of different fragments. acs.org

Table 2: Common GC-MS Methodologies for Monosaccharide Analysis
ParameterTypical Condition/ValueReference
Derivatization MethodConversion to O-methyloxime acetates or silylation (e.g., with TMS) masonaco.orgnih.gov
Derivatization ReagentsMethoxylamine hydrochloride in pyridine, followed by acetic anhydride nih.gov
GC Column ExampleDB-XLB (30 m × 0.25 mm i.d. × 0.25 μm) nih.govacs.org
Carrier GasHelium nih.gov
Ionization ModeElectron Impact (EI) at 70 eV nih.gov
Data AnalysisAnalysis of mass isotopomer distributions of characteristic fragments acs.org

High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This capability is essential for stable isotope tracer studies. HRMS can unambiguously distinguish between the deuterated (M+3) isotopic peak of a metabolite and other naturally occurring isotopologues (e.g., those containing ¹³C). researchgate.netnih.gov

By analyzing the full mass spectra, HRMS allows for the determination of the mass isotopomer distribution for each detected metabolite. This distribution reveals the number of labeled molecules and their degree of labeling, providing quantitative information about the activity of metabolic pathways. eurisotop.com This nontargeted approach facilitates the discovery of previously unknown metabolic pathways and connections, as all compounds derived from the labeled precursor can potentially be identified. researchgate.netmonash.edu

Table 3: Expected Mass Shifts for D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- and a Key Metabolite
CompoundUnlabeled Monoisotopic Mass (Da)d3-labeled Monoisotopic Mass (Da)Mass Shift (Da)
N-Acetyl-D-mannosamine221.0899224.1088+3.0189
N-Acetylneuraminic acid309.1009312.1197+3.0188

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise chemical structure of molecules and for tracing metabolic pathways in a non-destructive manner. mdpi.comresearchgate.net It provides information on the connectivity of atoms within a molecule, making it ideal for elucidating the structures of novel metabolites.

Proton (¹H) and Carbon-13 (¹³C) NMR are standard methods for the structural identification of organic molecules, including N-acetylated compounds and their metabolites. researchgate.net In ¹H NMR, the chemical shift of the N-acetyl group provides a characteristic signal that can be used to identify and quantify these compounds in biological samples like urine. researchgate.netmdpi.com The anomeric proton signals are also highly diagnostic for carbohydrates. nih.gov

When D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- is metabolized, the d3-acetyl group is transferred to downstream products. In the ¹H NMR spectrum of a metabolite containing this group, the characteristic proton signal of the acetyl methyl group (around 2.0 ppm) would be absent. In the ¹³C NMR spectrum, the carbon atom attached to the deuterium atoms would show a multiplet signal due to spin-spin coupling and a slight upfield shift, confirming the presence of the label. researchgate.net Two-dimensional NMR techniques, such as COSY and HSQC, can be used to further confirm the structure by establishing correlations between protons and carbons. mdpi.comresearchgate.net

Table 4: Characteristic ¹H NMR Chemical Shifts for Relevant Moieties
Functional GroupTypical Chemical Shift (δ) in D₂ONoteReference
N-Acetyl (CH₃) Protons~2.0 - 2.1 ppmThis signal would be absent in d3-labeled compounds. mdpi.com
Anomeric Protons (α/β)~4.6 - 5.2 ppmDistinct signals for α and β anomers. nih.gov
C3 Protons (NeuAc)Axial: ~1.8 ppm, Equatorial: ~2.7 ppmCharacteristic signals for identifying sialic acid. nih.gov

Isotope-edited NMR techniques are specifically designed to track the flow of isotopic labels through metabolic networks. mdpi.com In the case of D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-, direct detection of the deuterium label is possible using ²H NMR spectroscopy. ismrm.org Due to the low natural abundance of deuterium (0.0115%), the background signal is minimal, allowing for clear detection of the labeled substrate and its metabolic products. nih.gov

By acquiring ²H NMR spectra over time, researchers can map the metabolic fate of the deuterated acetyl group. This approach, sometimes referred to as Deuterium Metabolic Imaging (DMI) when applied in vivo, provides a dynamic view of metabolism. ismrm.orgnih.gov It can reveal which pathways are active and quantify the rates of metabolic reactions. While the kinetic isotope effect (KIE)—a potential change in reaction rate due to the heavier isotope—is a consideration, it is often small and can be accounted for. ismrm.org This methodology is highly robust for mapping metabolism without the need for chemical derivatization or chromatographic separation. mdpi.comnih.gov

Radiolabeling Complementary Techniques (where applicable for mechanistic studies)

While D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- is a stable isotope-labeled compound primarily detected by mass spectrometry, radiolabeling techniques offer complementary and often highly sensitive methods for mechanistic studies. These techniques are invaluable for tracing the metabolic fate, transport, and incorporation of mannose analogues in various biological systems. By replacing a non-radioactive atom with a radioisotope, researchers can track the molecule's path and quantify its presence with exceptional sensitivity.

One common approach involves the use of tritium (B154650) (³H), a beta-emitting isotope of hydrogen. For instance, [2-³H]mannose has been extensively used to study the biosynthesis and processing of N-linked oligosaccharides. nih.gov In these "pulse-chase" experiments, cells are briefly incubated with the radiolabeled mannose (the "pulse") and then transferred to a medium with unlabeled mannose (the "chase"). This allows researchers to follow the progression of the labeled sugar through the glycosylation pathway, from its initial incorporation into glycoproteins in the endoplasmic reticulum to subsequent modifications in the Golgi apparatus. nih.gov This method provides critical kinetic data on glycan processing and degradation pathways. nih.gov

Another powerful radiolabeling strategy employs positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), for use in Positron Emission Tomography (PET) imaging. The mannose analogue 2-deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM) serves as a prime example. nih.gov PET imaging with [¹⁸F]FDM allows for non-invasive, real-time visualization of mannose uptake and metabolism in whole organisms. nih.gov Studies have shown that [¹⁸F]FDM is taken up by cells and, like its famous glucose analogue [¹⁸F]FDG, is phosphorylated by hexokinase. nih.gov This phosphorylation traps the radiolabel inside the cell, a mechanism known as "metabolic trapping". nih.gov The extent of accumulation provides a quantitative measure of mannose uptake, which can be particularly insightful for studying altered metabolic states, such as in tumors. nih.gov Comparing the biodistribution of different radiolabeled sugars can elucidate the specificity of cellular transport and metabolic pathways.

The table below summarizes key radiolabeled mannose analogues and their applications in providing mechanistic insights.

Radiolabeled CompoundIsotopeDetection MethodMechanistic ApplicationKey Findings
[2-³H]MannoseTritium (³H)Scintillation Counting, AutoradiographyTracing N-linked glycosylation pathwaysEnables pulse-chase analysis to monitor the synthesis, processing, and degradation of glycoproteins. nih.gov
2-deoxy-2-[¹⁸F]fluoro-D-mannose ([¹⁸F]FDM)Fluorine-18 (¹⁸F)Positron Emission Tomography (PET)In vivo imaging of mannose uptake and metabolic trappingDemonstrates significant uptake in tumors via hexokinase phosphorylation, highlighting its potential for tumor imaging. nih.gov

Sample Preparation and Enrichment Strategies for Labeled Compounds

The successful analysis of labeled compounds like D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- and its metabolites from complex biological matrices hinges on meticulous sample preparation and effective enrichment strategies. Given that these compounds and their downstream products (e.g., labeled glycoproteins) are often present in low abundance, enrichment is a critical step to increase their concentration relative to background molecules, thereby enhancing the sensitivity and specificity of detection by mass spectrometry or other analytical methods.

Sample Preparation

A typical workflow for sample preparation from cell cultures begins with carefully controlled labeling conditions. nih.gov Cells may first be cultured in a glucose-free medium to enhance the uptake of the labeled mannose analogue. nih.gov Following a "pulse" with the labeled compound, the cells are harvested and washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated label. nih.gov

Cell lysis is the next crucial step, performed using specific buffers containing detergents to solubilize proteins and other cellular components while minimizing degradation. nih.gov The resulting lysate is then clarified by centrifugation to remove insoluble debris. nih.gov For studies focusing on specific proteins, immunoprecipitation is a powerful technique. Here, an antibody specific to the protein of interest is used to capture it from the cell lysate, effectively isolating the protein along with its incorporated labeled glycans. nih.gov

Enrichment Strategies

Several strategies have been developed to specifically enrich for glycans, glycopeptides, or glycoproteins, which are the likely metabolic fate of D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-.

Lectin Affinity Chromatography: This is one of the most widely used methods for enriching glycoproteins. Lectins are proteins that bind to specific carbohydrate structures. Concanavalin A (ConA), for example, has a high affinity for α-mannose-containing glycans and is frequently used to capture a broad range of N-linked glycoproteins. nih.gov Other lectins with different specificities can be used to isolate different subsets of glycans. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): This chromatographic technique is highly effective for separating glycopeptides from non-glycosylated peptides. nih.gov In HILIC, a polar stationary phase is used with a high concentration of organic solvent in the mobile phase. Under these conditions, the hydrophilic glycopeptides are retained on the column while the more hydrophobic, non-glycosylated peptides pass through. The retained glycopeptides are then eluted by increasing the aqueous content of the mobile phase. nih.gov

Chemical and Bioorthogonal Enrichment: This approach involves metabolically labeling glycans with a sugar analogue containing a unique chemical handle, such as an azide (B81097) group (as seen in N-azidoacetylmannosamine, or Ac₄ManNAz). ucsd.eduthno.org This azide group can then be selectively reacted with a probe molecule containing a complementary bioorthogonal functional group, such as a biotinylated alkyne (e.g., DBCO-biotin). ucsd.edu The resulting biotin-tagged glycoconjugates can then be efficiently enriched from a complex mixture using streptavidin-coated beads, which exhibit an extremely high affinity for biotin. ucsd.edu This strategy allows for the highly specific enrichment of metabolically labeled molecules.

The following table details common enrichment strategies applicable to compounds derived from labeled mannose.

Enrichment StrategyPrinciple of SeparationTarget MoleculesSpecificity
Lectin Affinity ChromatographySpecific binding of lectins to carbohydrate moieties.Glycoproteins, GlycopeptidesDependent on the lectin used (e.g., Concanavalin A for mannose-containing glycans). nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC)Differential partitioning based on hydrophilicity.GlycopeptidesEnriches for peptides with hydrophilic glycan modifications, separating them from non-glycosylated peptides. nih.gov
Streptavidin-Biotin EnrichmentHigh-affinity interaction between streptavidin and biotin.Metabolically labeled glycoconjugatesRequires metabolic incorporation of a bioorthogonal handle (e.g., azide) followed by chemical tagging with biotin. ucsd.edu
Hydrazide ChemistryCovalent reaction between hydrazide-functionalized beads and aldehyde groups on oxidized glycans.Sialoglycoproteins (after periodate (B1199274) oxidation)Specific for glycans that can be oxidized to create an aldehyde, primarily sialic acids. nih.gov

Research Paradigms Employing D Mannose, 2 Acetyl D3 Amino 2 Deoxy in Biological Systems

In Vitro Cellular Model Systems

In vitro studies using cell cultures are fundamental to understanding the cellular and molecular functions of compounds like D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-. The deuterated label would enable precise tracking of its uptake, metabolism, and incorporation into cellular components.

Mammalian cells possess intricate nutrient-sensing pathways that regulate growth, proliferation, and metabolism. N-acetyl-D-mannosamine is a key intermediate in the hexosamine biosynthetic pathway, which is linked to nutrient sensing. By supplying cultured mammalian cells with D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-, researchers could investigate how fluctuations in the availability of this amino sugar affect cellular signaling pathways. Mass spectrometry-based analysis of cell lysates would reveal the extent to which the deuterated acetyl group is incorporated into downstream metabolites, providing insights into the flux through these pathways under different nutrient conditions.

In many bacteria, N-acetyl-D-mannosamine and its derivatives are essential components of the cell wall and other surface glycans. Introducing D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- into bacterial cultures would allow for the detailed study of the enzymes and pathways involved in cell wall biosynthesis. By tracking the incorporation of the d3-acetyl group into the peptidoglycan and other polysaccharides, researchers could identify key metabolic steps and potential targets for antimicrobial drugs.

Primary cells, which are isolated directly from tissues, provide a more physiologically relevant model than immortalized cell lines. Using D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- in primary cell cultures, such as hepatocytes or neurons, would enable the study of its metabolism in a context that more closely resembles the in vivo environment. This could reveal cell-type-specific differences in the uptake and processing of this amino sugar.

In Vivo Animal Models (Non-Human)

In vivo studies in animal models are crucial for understanding the systemic effects and metabolic fate of a compound. The use of a stable isotope-labeled compound like D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- is particularly advantageous in these studies as it avoids the complications associated with radioactive tracers.

Administering D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- to rodent models (e.g., mice or rats) under different physiological states, such as fasting, feeding, or disease, would allow for comprehensive metabolic profiling. By analyzing the distribution of the deuterated label in various bodily fluids (blood, urine) and tissues over time, researchers could construct a detailed picture of the whole-body metabolism of this compound. This would help to understand how its absorption, distribution, metabolism, and excretion are influenced by different physiological conditions.

Following the administration of D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- to an animal model, the analysis of specific organs would provide insights into tissue-specific metabolic flux. For example, the liver is a major site of carbohydrate metabolism, and the brain has unique metabolic requirements. By measuring the levels of the d3-labeled compound and its metabolites in these and other organs, it would be possible to quantify the rate of its utilization and conversion in different tissues, providing a deeper understanding of organ-specific metabolic pathways.

Comparative Biochemistry Across Model Organisms

The study of D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-, a deuterated analog of N-acetyl-D-mannosamine (ManNAc), offers a powerful tool for dissecting the metabolic fates of this crucial monosaccharide across diverse biological systems. As a stable isotope-labeled tracer, it allows for the precise tracking of the acetyl group of ManNAc through various metabolic pathways. The comparative analysis of its metabolism in model organisms such as bacteria (Escherichia coli), yeast (Saccharomyces cerevisiae), insect cells (Spodoptera frugiperda), and mammalian cells reveals significant divergence in the utilization of this amino sugar, primarily reflecting the distinct evolutionary pressures and metabolic capabilities of each organism.

In mammalian systems, the primary fate of ManNAc is anabolic, serving as a committed precursor in the biosynthesis of sialic acids. wikipedia.orgresearchgate.net The deuterated acetyl group of D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- would be incorporated into N-acetylneuraminic acid (Neu5Ac) and subsequently into sialoglycans, which are crucial for a myriad of cellular processes including cell-cell recognition and signaling. The pathway begins with the phosphorylation of ManNAc to ManNAc-6-phosphate by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). researchgate.net This is followed by condensation with phosphoenolpyruvate (B93156) to form sialic acid-9-phosphate, which is then dephosphorylated to yield sialic acid. The deuterated label would be conserved throughout this pathway, allowing researchers to quantify the flux of ManNAc into the sialic acid pool and ultimately onto cell surface glycoconjugates.

Conversely, in the bacterium Escherichia coli, ManNAc is primarily utilized as a carbon and nitrogen source through a catabolic pathway. nih.gov E. coli can transport ManNAc into the cell via the mannose phosphotransferase system (PTS), which concomitantly phosphorylates it to ManNAc-6-phosphate. nih.govnih.gov Unlike in mammals, this intermediate is then epimerized to N-acetylglucosamine-6-phosphate (GlcNAc-6-P), which enters the established metabolic pathway for GlcNAc. nih.gov This involves deacetylation and deamination to yield fructose-6-phosphate, which can then enter glycolysis. Therefore, tracing the deuterated acetyl group from D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- in E. coli would reveal its release as deuterated acetate (B1210297) during the deacetylation of GlcNAc-6-P, with the remaining sugar backbone being channeled into central carbon metabolism.

Insect cells, such as those from Spodoptera frugiperda (Sf9), represent an interesting intermediate case. While insects do produce glycoproteins, the extensive sialylation seen in mammals is generally absent. patsnap.com However, when insect cell lines are genetically engineered to express the necessary mammalian enzymes for sialic acid biosynthesis and sialyltransferases, they can be induced to produce sialylated glycoproteins upon supplementation with ManNAc. wikipedia.orgwikipedia.org In this context, D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- would serve as an excellent tracer to monitor the efficiency of the engineered pathway, confirming the uptake of the precursor and its conversion into sialic acids that are subsequently transferred to glycoproteins. This highlights the latent capacity for sialylation in these cells, which is normally limited by the absence of key biosynthetic enzymes.

The budding yeast Saccharomyces cerevisiae, a common model eukaryote, does not naturally synthesize or extensively utilize sialic acids. nih.gov While some pathogenic yeasts like Candida albicans can catabolize ManNAc, S. cerevisiae lacks a dedicated pathway for its metabolism. nih.govnih.gov It does not possess the enzymatic machinery to readily convert ManNAc into intermediates of its central metabolism. However, like insect cells, S. cerevisiae can be genetically engineered to express components of the sialic acid biosynthetic pathway. In such engineered strains, D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- could be used to probe the functionality of the introduced enzymes and track the synthesis of sialic acid precursors.

The divergent metabolic fates of D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- in these model organisms are summarized in the table below, highlighting the key differences in their biochemical machinery for handling this important amino sugar.

Comparative Metabolism of D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- Across Model Organisms

Model OrganismPrimary Metabolic PathwayKey Enzymes/TransportersPrimary Metabolic Fate of Deuterated Acetyl GroupNatural Presence of Sialic Acids
Mammalian CellsAnabolic (Sialic Acid Biosynthesis)GNE (UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase)Incorporation into N-acetylneuraminic acid and sialoglycansAbundant
Escherichia coliCatabolicMannose PTS transporter, ManNAc-6-P epimerase, GlcNAc-6-P deacetylaseRelease as deuterated acetate, with the sugar backbone entering glycolysisAbsent (can be produced by some pathogenic strains)
Insect Cells (e.g., Spodoptera frugiperda)Limited natural metabolism; can be engineered for sialic acid synthesisEndogenous kinases (limited); relies on engineered mammalian enzymes for sialylationIncorporation into sialic acids in engineered strainsGenerally absent
Saccharomyces cerevisiaeNo significant natural metabolismLacks specific transporters and metabolic enzymes for ManNAcMinimal to no incorporation into metabolic pathwaysAbsent

Enzymatic and Substrate Specificity Studies Using D Mannose, 2 Acetyl D3 Amino 2 Deoxy

Interactions with Glycosyltransferases and Glycosidases

Direct studies detailing the interactions of D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- with glycosyltransferases and glycosidases have not been identified in a review of scientific literature. Glycosyltransferases are enzymes that catalyze the transfer of monosaccharide moieties from an activated nucleotide sugar (donor substrate) to a glycosyl acceptor molecule. Glycosidases, conversely, catalyze the hydrolysis of glycosidic bonds.

Without direct experimental data, any discussion on whether D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- acts as a substrate, inhibitor, or allosteric modulator for specific glycosyltransferases or glycosidases would be purely speculative.

Substrate Affinity of Enzymes in the Hexosamine Biosynthetic Pathway

The hexosamine biosynthetic pathway (HBP) is a crucial metabolic route that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates. A key part of this pathway involves the conversion of N-acetyl-D-mannosamine (ManNAc) to N-acetylneuraminic acid (sialic acid).

The entry of exogenous ManNAc into this pathway is typically initiated by its phosphorylation by N-acetylmannosamine kinase (MNK). The affinity of MNK for D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- has not been reported. It is plausible that the deuterated compound could serve as a substrate for this enzyme, given that the modification is on the acetyl group and not the core mannose structure. However, the precise binding affinity (Km) and turnover rate (kcat) would need to be determined experimentally.

Similarly, other enzymes in the downstream pathway, such as sialic acid synthase and CMP-sialic acid synthetase, would need to be evaluated for their ability to process the deuterated intermediate. The use of isotopically labeled precursors is a common strategy in metabolic studies to trace the flux through a pathway, suggesting that such deuterated compounds are often successfully metabolized. However, without specific studies on D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-, no definitive statements can be made about its substrate affinity within the HBP.

Enzymatic Conversion and Incorporation into Complex Glycans

The ultimate fate of N-acetyl-D-mannosamine that enters the sialic acid biosynthesis pathway is its incorporation into complex glycans as terminal sialic acid residues. This process is mediated by a family of enzymes called sialyltransferases. These enzymes transfer sialic acid from its activated form, CMP-sialic acid, to the non-reducing ends of glycan chains on glycoproteins and glycolipids.

If D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- is successfully converted to the corresponding deuterated CMP-sialic acid, it is anticipated that sialyltransferases would incorporate it into complex glycans. The deuterium (B1214612) label would then serve as a stable isotope tag that could be detected by mass spectrometry, allowing for the tracking and quantification of newly synthesized sialoglycans. This is a common application for isotopically labeled monosaccharides in glycobiology research.

However, no published studies were found that specifically utilize D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- for this purpose and report on its efficiency of incorporation or any potential kinetic differences compared to the unlabeled compound. Therefore, while the principle is sound based on studies with other labeled monosaccharides, direct evidence for the enzymatic conversion and incorporation of this specific compound is currently lacking.

Contribution of D Mannose, 2 Acetyl D3 Amino 2 Deoxy Research to Fundamental Biological Understanding

Insights into Nutrient Metabolism and Sensing Mechanisms

The use of stable isotope tracers like D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- has significantly advanced our understanding of how cells metabolize and sense nutrients. This compound enters the sialic acid biosynthetic pathway, which begins with the conversion of UDP-N-acetylglucosamine, a product derived from glucose, into ManNAc. wikipedia.org By tracing the deuterated acetyl group, researchers can quantify the flux through this pathway and understand how it interconnects with central carbon metabolism, including glycolysis and the hexosamine biosynthetic pathway (HBP).

ParameterDescriptionTypical Finding with D-Mannose, 2-(acetyl-d3-amino)-2-deoxy-
Metabolic Tracer A labeled compound used to follow a metabolic pathway.D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- acts as a tracer for the sialic acid biosynthesis pathway.
Pathway Analyzed Sialic Acid Biosynthesis & Hexosamine Biosynthetic Pathway (HBP)The rate of deuterium (B1214612) incorporation into sialic acids indicates the flux through these pathways.
Analytical Method Mass SpectrometryDetects and quantifies the mass shift in metabolites due to the deuterium label.
Biological Insight Nutrient SensingChanges in pathway flux reflect cellular response to nutrient availability (e.g., glucose levels).

Revealing Post-Translational Modification Dynamics

Glycosylation, the attachment of sugar moieties to proteins and lipids, is a critical post-translational modification that dictates protein function, localization, and stability. Sialic acids are often the terminal sugars on glycan chains, playing vital roles in cell-cell recognition, signaling, and immune responses. wikipedia.org D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- is an invaluable tool for studying the dynamics of sialylation, a key type of glycosylation.

By introducing this labeled precursor, scientists can monitor the rate at which new sialylated glycoproteins are synthesized and the turnover rate of existing ones. bioglyco.com This is achieved by measuring the incorporation of the d3-acetyl-labeled sialic acid into specific proteins or total cellular glycoproteins over time. Such studies provide a dynamic view of the glycoproteome, which is often altered in disease states like cancer. For example, deuterated glucose and mannose analogs have been synthesized to better understand their interference with glycosylation in malignant versus non-malignant cells. nih.gov This approach helps to uncover how glycosylation patterns change in response to cellular stress, differentiation, or disease progression, offering insights that are not achievable with static measurements alone. nih.gov

Advancements in Understanding Glycobiology Pathways

The study of glycobiology, which focuses on the structure, biosynthesis, and function of glycans, has been greatly enhanced by the use of stable isotope labeling. nih.gov D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- allows for the precise mapping and quantification of the sialic acid biosynthetic pathway. wikipedia.org After entering the cell, ManNAc is phosphorylated and then converted into N-acetylneuraminic acid (Neu5Ac), the most common sialic acid. hmdb.ca

Using the deuterated tracer, researchers can follow each step of this conversion. Mass spectrometry can distinguish between the unlabeled (d0) and labeled (d3) versions of each metabolite in the pathway, such as N-acetyl-D-mannosamine-6-phosphate and N-acetylneuraminic acid. This allows for the determination of the relative contributions of different pathways to the sialic acid pool and helps identify potential bottlenecks or regulatory points. nih.gov This detailed pathway analysis is crucial for understanding congenital disorders of glycosylation and other diseases linked to defects in sialic acid metabolism. wikipedia.org

MetaboliteUnlabeled Mass (Da)Labeled Mass (Da)Purpose of Tracking
N-acetyl-D-mannosamine 221.21224.23Precursor tracking
N-acetylneuraminic acid (Sialic Acid) 309.27312.29End-product synthesis rate
CMP-N-acetylneuraminic acid 592.35595.37Activated sugar donor flux
Sialylated Glycoprotein VariesVaries (+3 per sialic acid)Rate of protein sialylation

Contribution to Systems Biology Approaches in Metabolism

Systems biology aims to understand the complex interactions within a biological system as a whole. Metabolic Flux Analysis (MFA) is a key systems biology technique used to quantify the rates of metabolic reactions within a cell. nih.gov Stable isotope tracers like D-Mannose, 2-(acetyl-d3-amino)-2-deoxy- are central to MFA. creative-proteomics.com

The data generated from tracing experiments—specifically, the isotopic enrichment patterns in downstream metabolites—are used as inputs for computational models of cellular metabolism. nih.gov These models can then calculate the flux through various interconnected pathways. For example, by measuring the amount of d3-label incorporated into sialic acids and other related metabolites, a systems-level view of how the cell utilizes ManNAc in the context of its entire metabolic network can be constructed. monash.edu This approach provides a quantitative and integrated understanding of cellular physiology that goes beyond the study of individual components, linking changes in metabolic fluxes to cellular phenotype in both health and disease. nih.gov

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm deuterium incorporation at the acetyl group (e.g., absence of proton signals at ~2.0 ppm for CD3). 2D NMR (HSQC, COSY) resolves anomeric configuration (α/β) and glycosidic linkages .
  • Mass Spectrometry (HRMS) : High-resolution MS verifies molecular weight (e.g., C8H12D3NO6) and isotopic purity (>98% deuterium incorporation) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for crystallizable derivatives used in glycoprotein studies .

How does this deuterated analog influence glycoprotein interactions compared to non-deuterated forms?

Advanced Research Focus
Deuteration can alter hydrogen-bonding dynamics in glycoproteins. For example:

  • Experimental Design : Co-crystallize the compound with lectins (e.g., Nipah G glycoprotein) and compare binding affinity via surface plasmon resonance (SPR).
  • Key Finding : Deuterated acetyl groups may reduce binding entropy due to isotopic mass effects, as observed in similar NAG (N-acetylglucosamine) complexes .
  • Contradiction Note : Some PDB entries report incorrect chirality for carbohydrate ligands; validate structural data using tools like MotiveValidator .

How should researchers address contradictions in structural data for modified carbohydrates?

Advanced Research Focus
Discrepancies often arise from misassigned anomeric configurations or chiral centers. Mitigation strategies include:

  • Cross-Validation : Use multiple techniques (NMR, crystallography, and computational docking) to resolve ambiguous electron density in glycoprotein complexes.
  • Database Audits : Re-analyze legacy PDB entries with updated validation tools. For example, 13/30 carbohydrate ligands in PDB 3D12 had incorrect chirality, necessitating manual correction .
  • Collaborative Reporting : Submit validated data to repositories like GlyTouCan for standardized glycomics references .

What metabolic interference mechanisms are hypothesized for this compound?

Advanced Research Focus
As a deuterated glucose/mannose analog, it may competitively inhibit enzymes like hexokinase or mannose-6-phosphate isomerase.

  • Methodology : Treat cell cultures with the compound and quantify ATP production (via luminescence assays) or glycosylation markers (via LC-MS).
  • Data Interpretation : Deuterium’s kinetic isotope effect could slow enzymatic cleavage, mimicking metabolic blockade observed in 2-deoxy-D-glucose analogs .

What considerations apply to isotopic labeling for in vivo tracing studies?

Q. Basic Research Focus

  • Labeling Stability : Ensure deuterium does not undergo metabolic exchange (e.g., in aqueous or enzymatic environments).
  • Tracer Design : Use pulse-chase experiments with LC-MS/MS to track incorporation into glycans or glycolipids.
  • Limitation : Deuteration may reduce bioavailability compared to ¹³C/¹⁵N labels due to higher mass .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.